Product packaging for 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one(Cat. No.:CAS No. 959616-58-1)

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B3362185
CAS No.: 959616-58-1
M. Wt: 177.16 g/mol
InChI Key: HWAWJUOUUUADEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound based on the privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its resemblance to natural purine bases . This core structure is recognized as a versatile scaffold capable of providing ligands for several biological receptors . The primary research value of this chemotype lies in its application as a kinase inhibitor . Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have shown potent activity against a range of therapeutic targets, including tyrosine-protein kinase transforming protein Abl, mitogen-activated protein kinase 14 (MAPK14), and cyclin-dependent kinases (CDKs) . Notably, several drugs featuring this core structure, such as Palbociclib (a CDK4/6 inhibitor for breast cancer) and Dilmapimod (a p38 MAPK inhibitor), have been developed or are in clinical research, underscoring the scaffold's therapeutic potential . These compounds typically act by competing with ATP for binding at the active site of the target kinases, thereby disrupting cell signaling pathways that drive processes like uncontrolled cell proliferation . Beyond oncology, derivatives of this scaffold are also investigated for their potential in treating microbial infections and as dihydrofolate reductase (DHFR) inhibitors, which can interrupt DNA synthesis . The structural motif is amenable to extensive diversification, allowing researchers to synthesize a wide array of analogs to optimize potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B3362185 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 959616-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAWJUOUUUADEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CC(=O)NC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727989
Record name 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959616-58-1
Record name 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyrido 2,3 D Pyrimidin 7 8h One Derivatives in Contemporary Chemical and Biological Sciences

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged heterocyclic scaffold, a concept that describes molecular frameworks capable of binding to multiple biological receptors. mdpi.com This characteristic is largely attributed to their structural resemblance to the purine (B94841) bases, adenine (B156593) and guanine (B1146940), found in DNA and RNA. researchgate.netnih.gov This similarity allows them to interact with a wide array of biological targets, making them highly valuable in drug discovery and chemical biology.

The significance of this class of compounds is underscored by the extensive research into their biological activities. Derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one have been investigated for a multitude of therapeutic applications. researchgate.net A notable area of research is their activity as kinase inhibitors. nuph.edu.ua For instance, certain derivatives have shown potent inhibitory effects against various tyrosine kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases such as cancer. mdpi.com The development of selective inhibitors for specific kinases, such as ZAP-70, is an active area of investigation for this class of compounds. mdpi.com

Furthermore, the versatility of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space for exploration. mdpi.comnih.gov This structural diversity enables the fine-tuning of their physicochemical properties and biological activities, making them attractive candidates for the development of novel therapeutic agents. The interest in these compounds is reflected in the exponential growth in the number of related publications and patents over the last decade. researchgate.netnih.gov

Historical Context and Evolution of Pyrido 2,3 D Pyrimidine Research

Research into pyrido[2,3-d]pyrimidines has a rich history, with synthetic methodologies evolving significantly over time. The initial synthetic strategies laid the groundwork for the construction of this fused heterocyclic system, and subsequent research has focused on developing more efficient and versatile methods to access a wide range of derivatives.

Two primary synthetic approaches have been established for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones: construction from a pre-formed pyrimidine (B1678525) ring or from a pre-formed pyridine (B92270) ring. nih.govnuph.edu.uanih.gov The approach starting from a pyrimidine precursor is more common and typically involves the cyclization of an appropriately substituted 4-aminopyrimidine (B60600) with a three-carbon unit. jocpr.com This method has been widely employed due to the availability of a variety of pyrimidine starting materials.

A key development in the synthesis of related structures involves the use of methoxy-substituted precursors. For example, the synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. researchgate.net This highlights the utility of methoxy-containing intermediates in the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. While direct synthesis of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one is not extensively documented in readily available literature, its formation can be envisioned through established synthetic routes, potentially involving the cyclization of a 2-methoxypyrimidine (B189612) derivative or the modification of a pre-existing pyrido[2,3-d]pyrimidin-7(8H)-one. The continuous refinement of synthetic protocols, including the use of cross-coupling reactions, has expanded the accessible diversity of this class of compounds. mdpi.com

Structural Attributes of 2 Methoxypyrido 2,3 D Pyrimidin 7 8h One Relevant to Research Endeavors

Strategies for Pyrido[2,3-d]pyrimidin-7(8H)-one Core Construction

The construction of the fused pyrido[2,3-d]pyrimidin-7(8H)-one ring system can be achieved through several convergent strategies, most notably by cyclizing precursors that already contain either a pyrimidine or a pyridine ring.

A predominant strategy for assembling the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold involves the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrimidine. mdpi.com This approach typically begins with a 4-aminopyrimidine (B60600) derivative, which undergoes cyclization to form the fused pyridone ring.

Two main tactics are employed in this category:

From 4-Amino-5-halopyrimidines: This method uses a 4-amino-5-bromopyrimidine (B111901) as the starting material. mdpi.com A palladium-catalyzed coupling reaction, such as a Heck or Suzuki reaction, introduces a side chain at the C5 position, which then undergoes an intramolecular cyclization to yield the bicyclic system.

From 4-Aminopyrimidines with a C5 Functional Group: A more common approach starts with an N-substituted pyrimidine-4-amine that bears a carbon-based functional group (such as an aldehyde, ester, or nitrile) at the C5 position. mdpi.comnih.gov This functional group acts as an electrophilic site for an intramolecular condensation reaction. For instance, a pyrimidine with a C5-aldehyde can undergo an intramolecular aldol-type condensation. nih.gov Similarly, a C5-cyano group can be utilized, as seen in the synthesis of 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov A notable application of this strategy is in the synthesis of Palbociclib, a CDK4/6 inhibitor, where a key intermediate is formed via palladium-catalyzed coupling of a crotonic acid derivative with a substituted pyrimidine, followed by intramolecular cyclization. nih.govmdpi.com

Starting PyrimidineReaction Partner/Key StepConditionsProduct TypeReference
5-Bromo-2,4-dichloropyrimidine1. Cyclopentylamine 2. Crotonic acidPd-catalyzed coupling, then intramolecular cyclizationPyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
Pyrimidine-5-carbaldehydeIntramolecular aldol (B89426) condensationBase or acid catalysisPyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
Pyrimidine-5-carbonitrileCondensation with active methylene (B1212753) compoundsBase catalysis5-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
6-AminouracilEnaminoneAcidic conditions (e.g., acetic acid)Pyrido[2,3-d]pyrimidine-dione mdpi.com

An alternative, though less common, approach involves the construction of the pyrimidine ring onto a pre-formed, functionalized pyridine core. nih.gov This strategy typically starts with an ortho-amino-substituted pyridine derivative. For example, a 2-amino-3-cyanopyridine (B104079) or a 2-amino-nicotinamide can serve as a versatile precursor. rsc.org The cyano or amide group, along with the adjacent amino group, provides the necessary N-C-N fragment for the pyrimidine ring closure. Reaction with reagents like formamide, urea, or isocyanates can lead to the formation of the fused pyrimidine ring. A recent study described the synthesis of novel pyrido[2,3-d]pyrimidine derivatives starting from an N-cyclohexyl nicotinamide (B372718), which was cyclized with cyanoacetamide. rsc.org

Starting PyridineReaction Partner/Key StepConditionsProduct TypeReference
2-Amino-3-cyanopyridineFormamide or UreaHeating4-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one rsc.org
N-Cyclohexyl-2-amino-nicotinamideCyanoacetamideCyclizationPyrido[2,3-d]pyrimidine derivative rsc.org
2-Halopyridine with adjacent amino groupAmidinesPd-catalyzed isocyanide insertion4-Amino-pyrido[2,3-d]pyrimidine acs.org

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic structures like pyrido[2,3-d]pyrimidines in a single synthetic operation. nih.govrsc.org These reactions combine three or more starting materials in a one-pot process, avoiding the isolation of intermediates and reducing waste. nih.gov

A common MCR for this scaffold involves the condensation of an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 6-aminopyrimidine derivative, such as 6-aminouracil. nih.gov The reaction sequence typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminopyrimidine, and a final intramolecular cyclization and dehydration/dehydrogenation step. nih.gov Various catalysts, including nanocatalysts, have been employed to promote these reactions, sometimes under solvent-free conditions, achieving high yields. nih.gov

Component 1Component 2Component 3Catalyst/ConditionsReference
Aromatic AldehydeMalononitrile6-AminouracilDeep eutectic solvent nih.gov
BenzaldehydeMeldrum's acid6-AminouracilAqueous solution, 298 K nih.gov
Aromatic AldehydeBarbituric acidMalononitrile[γ-Fe2O3@-Hap-SO3H] nanocatalyst, solvent-free nih.gov

Functionalization and Derivatization at Key Positions (C2, C4, C5, C6, N8)

Once the core scaffold is constructed, further derivatization is often required to achieve desired properties. The pyrido[2,3-d]pyrimidin-7(8H)-one system offers multiple sites for functionalization (C2, C4, C5, C6, and N8). mdpi.com Halogenated intermediates are particularly valuable as they serve as versatile handles for introducing a wide range of substituents through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing the pyrido[2,3-d]pyrimidine core, particularly at the C2 and C4 positions. nih.govwikipedia.org The electron-deficient nature of the pyrimidine ring facilitates the displacement of good leaving groups, such as halides (Cl, Br), by nucleophiles. nih.govwikipedia.org

Typically, a dihalogenated precursor, like 2,4-dichloro-pyrido[2,3-d]pyrimidin-7(8H)-one, is synthesized. The differential reactivity of the C2 and C4 positions allows for selective and sequential substitution. The C4 position is generally more reactive towards nucleophilic attack. This allows for the introduction of a nucleophile at C4, followed by substitution at C2 with a different nucleophile. mdpi.com A wide array of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates), can be employed to install diverse functional groups, which is a key strategy in the synthesis of many kinase inhibitors. nih.govmdpi.comresearchgate.net For example, the synthesis of AZD8055, an mTOR inhibitor, involves sequential substitution on a trichlorinated pyrido[2,3-d]pyrimidine intermediate. mdpi.com

Halogenated IntermediatePositionNucleophileResulting SubstituentReference
2,4-Dichloropyrido[2,3-d]pyrimidineC4 then C2Amines (e.g., 3S-Methylmorpholine)Amino groups mdpi.com
4-Chloro-2-phenylamino-pyrido[...]oneC4Anilines, Phenols, ThiolsN-aryl, O-aryl, S-aryl groups nih.gov
2-Chloro-7H-pyrrolo[2,3-d]pyrimidineC2Methylamine derivativeN-methylamino group google.com
2,4,6-trichloropyrido[2,3-d]pyrimidineC4 then C23S-MethylmorpholineDisubstituted amino groups mdpi.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C, C-N, and C-O bond formation in modern organic synthesis, and they are extensively applied to the functionalization of the pyrido[2,3-d]pyrimidine scaffold. nih.gov These reactions typically start from a halogenated or triflated pyrido[2,3-d]pyrimidine intermediate. nih.gov

Key cross-coupling reactions employed include:

Suzuki-Miyaura Coupling: This reaction couples the halo- or triflate-substituted scaffold with boronic acids or esters to introduce aryl or vinyl groups. nih.gov It has been successfully used to install various aryl substituents at the C4 position. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at positions like C4. nih.govrsc.org

Sonogashira Coupling: This reaction introduces terminal alkynes onto the heterocyclic core by coupling with a halo-intermediate, providing access to arylethynyl substituted derivatives. nih.gov

Heck Coupling: Used to form C-C bonds by coupling with alkenes.

These methods significantly expand the chemical diversity achievable at various positions of the pyrido[2,3-d]pyrimidin-7(8H)-one core, which is crucial for tuning the biological activity of these compounds. mdpi.comnih.gov A novel palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has also been developed for the efficient synthesis of the core itself under microwave irradiation. rsc.org

Reaction TypeIntermediateCoupling PartnerCatalyst/LigandSubstituent IntroducedReference
Suzuki-Miyaura4-Iodo-pyrido[...]oneArylboronic acidPd(PPh3)4Aryl group at C4 nih.gov
Buchwald-Hartwig4-Chloro-pyrido[...]oneAnilinePd catalystN-Aryl group at C4 nih.gov
Sonogashira4-Iodo-pyrido[...]oneTerminal alkynePd/Cu catalystAlkynyl group at C4 nih.gov
Buchwald-Hartwig Cascadeβ-bromovinyl aldehyde & 6-aminouracil(self-coupling)Pd(OAc)2 / XantphosForms the core ring structure rsc.org

Modifications via Michael Addition Reactions

The Michael or conjugate addition is a crucial carbon-carbon bond-forming reaction utilized in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one skeletons. nih.govasianpubs.org This reaction typically involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. youtube.com In the context of pyrido[2,3-d]pyrimidinone synthesis, the Michael addition is instrumental in building the dihydropyridone ring.

A notable strategy involves the reaction of a pyrimidinone with an α,β-unsaturated ester, such as a methyl acrylate (B77674) derivative. nih.gov For instance, a pyrimidinone can act as the Michael donor, adding to a 2-aryl substituted methyl acrylate (the Michael acceptor) to form a 4-oxopyridopyrimidine intermediate. nih.gov This sequence effectively constructs the C5-C6 bond and introduces substituents at the 5-position of the target scaffold. nih.gov The reaction proceeds via the formation of a stabilized enolate intermediate which is subsequently protonated. youtube.com The choice of reactants and conditions is critical to ensure the desired 1,4-addition occurs preferentially over a direct 1,2-addition to the carbonyl group. youtube.com

One documented pathway begins with a pyrimidinone which undergoes a Michael addition with a 2-aryl substituted methyl acrylate. nih.gov This step affords a 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative, which serves as a key intermediate for further transformations. nih.gov

Table 1: Michael Addition in the Synthesis of a Pyrido[2,3-d]pyrimidinone Intermediate

Michael DonorMichael AcceptorProductSignificance
Pyrimidinone derivative2-Aryl substituted methyl acrylate4-Oxo-5,6-dihydropyrido[2,3-d]pyrimidineForms the core dihydropyridone ring structure. nih.gov

Oxidative Transformations in Pyrido[2,3-d]pyrimidin-7(8H)-one Synthesis

Oxidation reactions are indispensable in the synthesis of this compound, serving two primary purposes: the aromatization of the dihydropyridone ring and the modification of substituents to facilitate nucleophilic substitution.

Following the Michael addition, the resulting 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one intermediate can be oxidized to the corresponding aromatic pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov This dehydrogenation step is crucial for achieving the final, fully unsaturated heterocyclic system. Yields for this type of aromatization are often high, typically exceeding 80%. nih.gov

Furthermore, oxidative transformations are key for introducing the 2-methoxy group. A common strategy involves starting with a 2-(methylthio)pyrimidine (B2922345) derivative. nih.govnih.gov The methylthio group is a versatile handle that can be oxidized to a more reactive sulfone. nih.gov This oxidation significantly increases the electrophilicity of the C2 position, rendering the sulfone an excellent leaving group. The subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) allows for the efficient introduction of the desired 2-methoxy substituent. researchgate.net

Table 2: Key Oxidative Steps in Pyrido[2,3-d]pyrimidin-7(8H)-one Synthesis

SubstrateTransformationProductPurpose
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-oneDehydrogenation/AromatizationPyrido[2,3-d]pyrimidin-7(8H)-oneForms the final aromatic pyridone ring. nih.gov
2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneOxidation2-(Methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-oneActivates the C2 position for nucleophilic substitution. nih.gov

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of complex molecules like this compound often involves reagents with multiple reactive sites, making chemo- and regioselectivity critical challenges. jocpr.com Synthetic strategies must be designed to control the outcome of reactions where ambiguity exists.

One significant challenge arises in cyclization reactions involving unsymmetrical reagents. For example, when constructing the pyridine ring onto a 6-aminopyrimidine using an unsymmetrical diketone, the orientation of the addition is controlled by the relative reactivity of the two carbonyl groups. jocpr.com The more reactive carbonyl group will preferentially react with the nucleophilic C5-position of the pyrimidine ring, dictating the final substitution pattern of the pyridone ring. jocpr.com

Similarly, in multi-step syntheses, protecting groups or specific reaction conditions may be necessary to ensure that a reagent reacts at the desired site. The synthesis of palbociclib, a complex pyrido[2,3-d]pyrimidin-7-one derivative, involves a palladium-catalyzed coupling followed by an intramolecular cyclization, a sequence that requires careful control to avoid side reactions. nih.gov The choice of catalyst, solvent, and temperature can profoundly influence the chemo- and regioselectivity of such transformations.

A key consideration in the synthesis of this compound is the selective functionalization of the pyrimidine ring before the annelation of the pyridine ring. The introduction of substituents at what will become the C2 and C4 positions of the final product must be managed to prevent interference with the subsequent cyclization steps. nih.gov

Eco-friendly and Sustainable Synthetic Approaches for this compound Production

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and sustainable methods for synthesizing heterocyclic compounds, including pyrido[2,3-d]pyrimidines. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Several innovative methodologies have been reported for the synthesis of related pyrido[2,3-d]pyrimidine derivatives:

Use of Nanocatalysts: Heterogeneous nanocatalysts, such as zirconia (ZrO2) nanoparticles and sulfonic acid functionalized SBA-15, have been employed to promote the synthesis of pyridopyrimidines. researchgate.net These catalysts are often recoverable and reusable, offering a significant advantage over homogeneous catalysts. They can facilitate reactions with high efficiency under milder conditions. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by heating the neat reactants, minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. jocpr.comresearchgate.net

Alternative Solvents and Catalysts: The use of water or ionic liquids as reaction media, and catalysts like triethanolamine (B1662121) (TEOA) or ceric ammonium (B1175870) nitrate (B79036) (CAN), represents a greener alternative to traditional organic solvents and harsh reagents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.com

These sustainable strategies, while reported for various pyrido[2,3-d]pyrimidine analogues, provide a clear roadmap for developing more eco-friendly production methods for this compound.

Table 3: Eco-Friendly Synthetic Methodologies for Pyrido[2,3-d]pyrimidines

MethodologyExample Catalyst/ConditionAdvantageReference
NanocatalysisZrO₂ nanoparticlesHigh efficiency, reusability. researchgate.net
Solvent-Free SynthesisHeating neat reactantsReduces use of hazardous VOCs. jocpr.comresearchgate.net
Microwave-Assisted SynthesisMicrowave irradiationShorter reaction times, higher yields. jocpr.com
Green Solvents/CatalystsWater, Triethanolamine (TEOA)Less toxic, environmentally benign. researchgate.net

Impact of Substituent Patterns on Biological Activities

The biological profile of this compound derivatives can be finely tuned by introducing different functional groups at various positions on the scaffold. The combination of substituents at the C2 and C4 positions is often correlated with the primary biological activity, while modifications at C5 and C6 can influence selectivity towards different biological targets. nih.gov Derivatization at the N8 position also plays a significant role in modulating the pharmacological properties of these compounds.

Effects of C2 Substitutions on Target Binding and Biological Efficacy

The C2 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core has been a major focus for modification in the development of kinase inhibitors. Studies have shown that an amino group at this position is a key feature for potent activity. For instance, in a series of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, the nature of the substituent on the amino group was found to be crucial for inhibitory activity against various tyrosine kinases. nih.gov

For example, derivatives with a phenylamino (B1219803) group at C2 have been extensively explored. The substitution pattern on this phenyl ring can significantly impact potency. In one study, compounds with a 3-hydroxyphenylamino or a 3-methyl-4-methoxyphenylamino group at C2 exhibited potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound resulted in enhanced potency and bioavailability.

C2-SubstituentTarget KinaseIC50 (µM)
2-(Phenylamino)EGFR-TK-
2-(3-Bromophenylamino)EGFR-TK-
2-(4-Methylphenylamino)EGFR-TK-
2-(4-Methoxyphenylamino)EGFR-TK0.22
2-(3-Hydroxyphenylamino)EGFR-TK0.15
2-(3-(Hydroxymethyl)phenylamino)EGFR-TK0.09
2-(3-Methyl-4-methoxyphenylamino)EGFR-TK0.25
2-(3,5-Dimethoxyphenylamino)EGFR-TK0.33
Data sourced from a QSAR study on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors. researchgate.net

Nitrogen-based substituents are predominantly found at the C2 position in many active derivatives. nih.gov In pyrido[2,3-d]pyrimidin-7(8H)-ones with a double bond between C5 and C6, nitrogen substituents at C2 are present in nearly 76% of reported structures. nih.gov

Influence of C4 Modifications on Receptor Interactions

The C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold also plays a critical role in determining biological activity, and the optimal substituent at this position can vary depending on the saturation state of the C5-C6 bond. mdpi.com For derivatives with a C5-C6 double bond, a hydrogen atom at C4 is most common (78% of structures), followed by carbon substituents (18%). nih.gov In contrast, for 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (with a C5-C6 single bond), oxygen substituents, particularly a carbonyl group, are prevalent at C4 (around 63%), followed by alkyl groups (almost 26%). nih.govmdpi.com

The limited chemical diversity at the C4 position has been a challenge in SAR studies. However, recent synthetic advances, such as the introduction of a chloro substituent at C4, have enabled the exploration of a wider range of functionalities through cross-coupling reactions. mdpi.com This has led to the synthesis of derivatives with N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at C4. These novel substitutions have been shown to be crucial for achieving activity against previously untargetable tyrosine kinases like ZAP-70. mdpi.com For instance, pyrido[2,3-d]pyrimidin-7(8H)-ones with amino or carbonyl groups at C4 showed no significant activity against ZAP-70, highlighting the importance of exploring diverse substituents at this position. nih.gov

C4-Substituent TypeSaturation at C5-C6CommonalityImpact on ZAP-70 Activity
HydrogenDouble BondHigh (79%)Not reported as optimal
Carbon SubstituentsDouble BondModerate (18%)Not reported as optimal
Oxygen (e.g., Carbonyl)Single BondHigh (63%)No significant activity
Alkyl GroupsSingle BondModerate (26%)Not reported as optimal
N-alkyl, N-aryl, O-aryl, S-aryl, aryl, arylethynylSingle BondLow (novel)Can drastically increase activity
Data compiled from studies on C4 modification of pyrido[2,3-d]pyrimidin-7(8H)-ones. mdpi.comnih.gov

Role of C5 and C6 Substituents and Saturation State on Activity Profiles

The substituents at the C5 and C6 positions, along with the saturation state of the C5-C6 bond, are primarily responsible for modulating the selectivity of these compounds for different receptors. nih.gov A clear distinction in substitution patterns and biological targets is observed between pyrido[2,3-d]pyrimidin-7(8H)-ones (C5-C6 double bond) and their 5,6-dihydro counterparts (C5-C6 single bond). nih.gov

For 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, substitutions are more common at the C5 position. nih.gov In contrast, for the unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones, the C6 position is more frequently substituted. nih.gov For example, the potent and selective CDK4/CDK6 inhibitor Palbociclib features a 6-acetyl-5-methyl substitution pattern on the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core. mdpi.com Another example is a series of tyrosine kinase inhibitors where a 6-(2,6-dichlorophenyl) group was found to be a key structural feature for potent activity.

The presence of a carbonyl group at C2 in some pyrido[2,3-d]pyrimidine derivatives, combined with specific substitutions at C5 and C7, has been shown to yield maximum anticancer activity. nuph.edu.ua The introduction of bulky groups at C5 and C6 can sometimes lead to a reduction in anticancer efficacy. nuph.edu.ua

Significance of N8 Derivatization in Modulating Pharmacological Properties

The N8 position of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system offers another avenue for modifying the pharmacological properties of these derivatives. The substituent at this position can influence potency and pharmacokinetic properties.

In a study on pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, it was found that derivatives bearing an ethyl group at the N8 position were four-fold more active than their N8-methylated counterparts. mdpi.comjocpr.com For instance, the compound 6-(2,6-dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-ethyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one demonstrated this enhanced activity. mdpi.com

In the case of CDK4 inhibitors, an 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one was identified as a lead compound. researchgate.net Further SAR studies on over 60 analogues confirmed that modifications at the N8 position are critical for potent Cdk inhibition. researchgate.net Palbociclib, a highly successful CDK4/6 inhibitor, incorporates a cyclopentyl group at the N8 position. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are valuable tools in drug design, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are important for bioactivity. biomedgrid.com

Several QSAR studies have been conducted on pyrido[2,3-d]pyrimidine derivatives to understand their anticancer activities. In one such study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives as tyrosine kinase inhibitors, 2D and 3D QSAR models were developed. nih.govmdpi.com The study revealed that for inhibiting PDGFr and FGFr, physicochemical descriptors had the most significant influence, followed by topological, electrostatic, and geometrical descriptors. nih.gov

Another study focused on 52 pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. biomedgrid.com Both 2D and 3D-QSAR models were developed and analyzed. These models, along with molecular docking studies, helped in understanding the binding interactions between the ligands and the CDK4 enzyme. The insights gained from these computational models facilitated the virtual screening of a chemical database, leading to the identification of six new potential CDK4 inhibitors with favorable drug-like properties. biomedgrid.com

For a series of 77 pyrido[2,3-d]pyrimidine derivatives as fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 3D-QSAR model was developed. This model provided a powerful tool for designing more potent and selective inhibitors of FGFR1.

Stereochemical Considerations in the SAR of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

In the context of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological activities. While extensive SAR studies on enantiomeric pairs of this specific scaffold are not widely reported in the reviewed literature, the principles of stereoselectivity are highly relevant. The synthesis of chiral azole compounds and their enantiomeric separation using techniques like chiral high-performance liquid chromatography (HPLC) with chiral stationary phases demonstrates the established methodologies for isolating and studying individual enantiomers.

The importance of stereochemistry is exemplified in many drug classes. For instance, the (S)-enantiomer of ibuprofen (B1674241) is a more potent inhibitor of COX-1 than the (R)-enantiomer. Similarly, for many β-blockers, the levorotatory isomer is more active. Therefore, when designing and synthesizing new this compound derivatives with chiral centers, it is crucial to consider the potential for stereoisomerism. The synthesis of single enantiomers or the separation of racemic mixtures is essential for accurately evaluating the SAR and identifying the more active and safer stereoisomer for further development. The three-dimensional structure of the ligand-receptor interaction is paramount, and even subtle changes in stereochemistry can lead to significant differences in binding affinity and biological response.

Biological Activity and Mechanistic Insights of 2 Methoxypyrido 2,3 D Pyrimidin 7 8h One Compounds

Enzyme Inhibition Studies

The core structure of pyrido[2,3-d]pyrimidin-7-one has been identified as a versatile template for the development of potent enzyme inhibitors, targeting key players in various cellular signaling pathways. researchgate.netnih.gov These compounds have shown promise in modulating the activity of enzymes crucial for cell proliferation and survival, making them attractive candidates for therapeutic development.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, and its inhibition can halt cell proliferation. mdpi.com While the pyrido[2,3-d]pyrimidine (B1209978) scaffold has been investigated for DHFR inhibition, studies suggest that its regioisomer, the pyrido[3,2-d]pyrimidine (B1256433) scaffold, may be more potent in this regard. nih.gov

Research comparing the two scaffolds revealed that pyrido[3,2-d]pyrimidine analogs exhibited a significant increase in potency against Pneumocystis jirovecii DHFR (pjDHFR) compared to their pyrido[2,3-d]pyrimidine counterparts. nih.gov For instance, the replacement of the pyrido[2,3-d]pyrimidine core with a pyrido[3,2-d]pyrimidine structure in one analog resulted in a greater than twofold improvement in potency against pjDHFR and a more than 13-fold increase in selectivity over human DHFR (hDHFR). nih.gov

Docking studies have provided insights into the binding modes of these compounds. In the active site of hDHFR, the pyrido[2,3-d]pyrimidine scaffold is stabilized by a π-π stacking interaction with the Phe34 residue. The protonated N1 and the 2-amino group form an ionic bond with Glu30, while the 4-amino group engages in a hydrogen bond with the backbone carbonyl of Ile7. nih.gov The differing amino acid residues in the active sites of human and microbial DHFR can be exploited to design inhibitors with high selectivity, a crucial aspect for antimicrobial drug development. nih.gov Currently, there is a lack of specific data on the DHFR inhibitory activity of 2-methoxypyrido[2,3-d]pyrimidin-7(8H)-one.

Protein Kinase Inhibition

The pyrido[2,3-d]pyrimidin-7-one framework has proven to be a particularly fruitful scaffold for the development of protein kinase inhibitors. nuph.edu.ua These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.

The pyrido[2,3-d]pyrimidine derivative, PD180970, was initially identified as a potent inhibitor of the Src family of tyrosine kinases. researchgate.net Further investigation revealed that PD180970 also potently inhibits the Bcr-Abl tyrosine kinase, an enzyme central to the pathogenesis of chronic myeloid leukemia (CML). researchgate.net PD180970 acts as an ATP-competitive inhibitor and has been shown to induce apoptosis in Ph-positive leukemic cells, including those resistant to other treatments. researchgate.net

Leveraging the known structure-activity relationships (SAR) of this class of compounds, researchers have also designed bone-targeted pyrido[2,3-d]pyrimidin-7-ones as Src tyrosine kinase inhibitors for the potential treatment of bone resorption diseases. nih.gov By incorporating bone-binding moieties, these compounds maintain or even increase their potency against the target enzyme while demonstrating a high affinity for hydroxyapatite, a primary component of bone. nih.gov

CompoundTarget KinaseIC50 (nM)
PD180970Bcr-Abl<10
PD180970Src2
Bone-targeted analogSrc4

This table presents inhibitory activities of representative pyrido[2,3-d]pyrimidin-7-one derivatives against Abl and Src kinases.

The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes. nih.gov The pyrido[2,3-d]pyrimidin-7-one scaffold has been utilized to develop inhibitors that modulate this pathway.

One notable example is Pamapimod, a highly selective and orally bioavailable inhibitor of p38 MAP kinase. Pamapimod, with its 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one structure, demonstrates potent inhibition of p38α MAP kinase.

Furthermore, pyrido[2,3-d]pyrimidin-7-one-based inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) have been shown to indirectly affect the MAP kinase pathway. nih.gov RIPK2 activation leads to the upregulation of MAP kinases, and its inhibition by these compounds can therefore modulate downstream signaling. nih.gov

CompoundTarget KinaseKd (nM)
Pamapimodp38α MAP Kinase1.3

This table shows the binding affinity of Pamapimod for p38α MAP Kinase.

The Raf-MEK-ERK pathway is a central component of the MAP kinase signaling cascade, initiated by the activation of Ras, which in turn activates Raf kinases (A-Raf, B-Raf, and c-Raf). nih.gov Activated Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation and survival. nih.gov

While this pathway is a significant target for cancer therapy, and numerous inhibitors targeting B-Raf and MEK have been developed, a review of the available scientific literature did not yield specific research linking the this compound or the broader pyrido[2,3-d]pyrimidin-7-one scaffold to the direct inhibition of B-Raf.

The pyrido[2,3-d]pyrimidin-7-one scaffold is widely recognized as a "privileged structure" for the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4. researchgate.netnih.govnih.gov CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.

The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor spurred the development of a large number of analogs. nih.gov Structure-activity relationship studies have revealed that substitution at various positions on the pyrido[2,3-d]pyrimidin-7-one core can significantly impact potency and selectivity. For instance, the introduction of a methyl group at the C-5 position was found to confer excellent selectivity for Cdk4 over other CDKs and tyrosine kinases. nih.gov X-ray crystallography has shown that these compounds bind to the ATP-binding site of the kinase. nih.gov Some of the most potent analogs inhibit Cdk4 at low nanomolar concentrations. nih.gov

CompoundTarget KinaseIC50 (µM)
8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-oneCdk40.004
5-methyl substituted analogCdk4Highly Potent and Selective

This table highlights the potent Cdk4 inhibitory activity of representative pyrido[2,3-d]pyrimidin-7-one compounds.

Phosphatidylinositol-3-Kinase (PI3K) and mTOR Kinase Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. nih.gov Its dysregulation is a common feature in many cancers, making the development of inhibitors for key kinases in this pathway, such as PI3K and mTOR, a significant therapeutic strategy. nih.gov Dual inhibition of both PI3K and mTOR is considered a particularly beneficial approach as it can more effectively shut down the signaling cascade and overcome resistance mechanisms. nih.gov

Derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been identified as potent dual inhibitors of PI3K and mTOR. One such derivative, PF-04691502 {2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one}, demonstrates effective inhibition of both kinases. nih.gov In a PI3K-independent nutrient stimulation assay, PF-04691502 was found to inhibit mTORC1 activity with a half-maximal inhibitory concentration (IC₅₀) of 32 nM. nih.gov This inhibition effectively blocks the activation of downstream effectors of the PI3K/mTOR pathway. nih.gov

Table 1: PI3K/mTOR Inhibitory Activity of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative

Compound Name Target IC₅₀ (nM)
PF-04691502 mTORC1 32

Ubiquitin-Specific Protease 1 (USP1) Inhibition

Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising target in oncology due to its crucial role in the DNA damage response. researchgate.netfigshare.com By regulating the ubiquitination of key proteins, USP1 influences tumor initiation and progression. figshare.com Consequently, inhibiting USP1 can suppress cancer cell proliferation and may help overcome resistance to other therapies like PARP inhibitors. researchgate.netfigshare.com

Inspired by the structures of known USP1 inhibitors ML323 and KSQ-4279, researchers have designed and synthesized a series of potent pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as USP1 inhibitors. researchgate.net Representative compounds from this series, such as 1k , 1m , and 2d , have displayed excellent inhibitory activity against the USP1/UAF1 complex and have shown strong antiproliferative effects in cell lines like NCI-H1299. researchgate.net Mechanistic studies of compound 1m revealed that it functions as a reversible and noncompetitive inhibitor of USP1. researchgate.net Furthermore, combining compound 1m with the PARP inhibitor olaparib (B1684210) resulted in enhanced cancer cell killing, highlighting its potential in combination therapies. researchgate.net

KRAS G12D Protein Inhibition (Active and Inactive States)

The KRAS protein, particularly with oncogenic mutations like G12D, is a key driver in many aggressive cancers. Targeting KRAS has been historically challenging, leading to the exploration of indirect inhibitory mechanisms. One such strategy involves inhibiting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates KRAS.

A series of pyrido[2,3-d]pyrimidin-7-one derivatives have been developed as potent SOS1 inhibitors. nih.govresearchgate.net Compound 8u from this series showed activities comparable to the well-known SOS1 inhibitor BI-3406. nih.gov This compound effectively inhibited downstream signaling pathways, including ERK and AKT activation, in KRAS G12-mutated pancreatic cancer cell lines. nih.govresearchgate.net Crucially, compound 8u displayed synergistic antiproliferative effects when used in combination with direct KRAS G12D inhibitors, demonstrating the potential of this scaffold to be used in combination therapies to target KRAS-driven cancers more effectively. nih.gov

Topoisomerase II (Topo II) Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription, making it a validated target for cancer chemotherapy. figshare.com At present, there is no available research data specifically linking this compound or its direct derivatives to the inhibition of Topoisomerase II.

Other Enzyme and Protein Target Interactions

The versatile pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been successfully adapted to inhibit a range of other protein kinases implicated in cancer progression.

Cyclin-Dependent Kinases (Cdks): This scaffold is a well-established template for Cdk inhibitors. nih.gov The drug Palbociclib, an approved treatment for certain types of breast cancer, is a pyrido[2,3-d]pyrimidin-7(8H)-one that potently inhibits Cdk4 and Cdk6. nih.gov Research into analogues has led to the identification of compounds with extremely high potency, with some inhibiting Cdk4 at IC₅₀ values as low as 0.004 µM. nih.gov Introducing a methyl group at the C-5 position of the core structure has been shown to confer excellent selectivity for Cdk4 over other kinases. nih.gov

PIM-1 Kinase: A series of novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, an enzyme linked to cell survival and proliferation. mdpi.com Compounds 4 and 10 from one study showed remarkable potency with IC₅₀ values of 11.4 nM and 17.2 nM, respectively, which is comparable to the established kinase inhibitor staurosporine. mdpi.com

VEGFR-2 and HER-2: Tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key tyrosine kinases involved in angiogenesis and cancer cell proliferation. researchgate.net Compounds 5a and 5e showed good inhibitory activities against both VEGFR-2 (IC₅₀ = 0.217 and 0.124 µM, respectively) and HER-2 (IC₅₀ = 0.168 and 0.077 µM, respectively). researchgate.net

Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other significant targets, including Threonine Tyrosine Kinase (TTK), Abl1/Src kinases, and NUAK1. researchgate.netresearchgate.net

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives Against Various Kinases

Compound Target Kinase IC₅₀ (nM)
Cdk4 Inhibitor Cdk4 4
Compound 4 PIM-1 11.4
Compound 10 PIM-1 17.2
Compound 5e HER-2 77
Compound 5e VEGFR-2 124
Compound 5a HER-2 168
Compound 5a VEGFR-2 217

Antiproliferative and Antitumor Activities

In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines (e.g., HepG2, MCF7, NCI 60 Panel)

Consistent with their ability to inhibit key enzymes in cancer-related pathways, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one exhibit significant antiproliferative and cytotoxic effects against various human cancer cell lines in vitro.

Studies have demonstrated potent activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, pyrido[2,3-d]pyrimidine derivatives developed as PIM-1 kinase inhibitors showed remarkable cytotoxicity. mdpi.com Compound 4 had an IC₅₀ value of 0.57 µM against MCF-7 cells and 1.13 µM against HepG2 cells. mdpi.com Compound 11 was also highly active, with IC₅₀ values of 1.31 µM (MCF-7) and 0.99 µM (HepG2). mdpi.com

In another study focusing on dual VEGFR-2/HER-2 inhibitors, cyanopyridone and pyridopyrimidine derivatives also showed strong antiproliferative effects. researchgate.net Compound 5e was the most active against the MCF-7 cell line with an IC₅₀ of 1.39 µM, while compound 6b was most effective against HepG2 cells with an IC₅₀ of 2.68 µM. researchgate.net Furthermore, pyrido[2,3-d]pyrimidin-7(8H)-one derivatives designed as USP1 inhibitors exhibited strong growth inhibition in the NCI-H1299 non-small cell lung cancer line. researchgate.net

Table 3: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM)
Compound 4 MCF-7 Breast Adenocarcinoma 0.57
Compound 11 HepG2 Hepatocellular Carcinoma 0.99
Compound 4 HepG2 Hepatocellular Carcinoma 1.13
Compound 11 MCF-7 Breast Adenocarcinoma 1.31
Compound 5e MCF-7 Breast Adenocarcinoma 1.39
Compound 5a MCF-7 Breast Adenocarcinoma 1.77
Compound 6b HepG2 Hepatocellular Carcinoma 2.68
Compound 5a HepG2 Hepatocellular Carcinoma 2.71

Mechanisms of Action in Cancer Models: Apoptosis Induction and Cell Cycle Arrest

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated notable anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction:

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents eliminate malignant cells. Several studies have shown that pyrido[2,3-d]pyrimidine derivatives can trigger apoptosis in various cancer cell lines. For instance, certain derivatives have been found to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov This process is often mediated through the activation of key executioner enzymes called caspases. Specifically, the activation of caspase-3, a critical downstream effector in the apoptotic cascade, has been observed following treatment with these compounds. nih.govresearchgate.net The apoptotic pathway can be further elucidated by examining the expression levels of pro-apoptotic and anti-apoptotic proteins. Studies on related compounds have demonstrated an upregulation of pro-apoptotic proteins such as Bax and p53, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately commits the cancer cell to a path of self-destruction.

Cell Cycle Arrest:

In addition to inducing apoptosis, pyrido[2,3-d]pyrimidine compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has been a crucial tool in identifying the phases of the cell cycle affected by these compounds. nih.govbdbiosciences.comthermofisher.com Research has indicated that derivatives of this scaffold can cause cell cycle arrest at the G1 phase, preventing the cell from entering the DNA synthesis (S) phase. researchgate.netnih.gov Furthermore, some analogs have been shown to induce arrest at the G2/M checkpoint, thereby preventing the cell from entering mitosis. qmul.ac.uk This disruption of the normal cell cycle progression inhibits the uncontrolled division that is characteristic of cancer. The ability of these compounds to target multiple phases of the cell cycle underscores their potential as broad-spectrum anticancer agents.

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Tumor Models)

The preclinical evaluation of potential anticancer agents often involves assessing their efficacy in in vivo animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice. nih.gov While specific in vivo data for this compound is not extensively reported, studies on closely related 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones provide valuable insights into the potential of this class of compounds.

One such derivative, compound 63 (a 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-one), has been evaluated in a panel of seven xenograft tumor models. nih.gov This compound demonstrated a significant tumor growth delay of 10.6 days against the SK-OV-3 ovarian xenograft, a model known to be relatively refractory to treatment. nih.gov Additionally, activity was observed against the HT-29 human colon adenocarcinoma tumor model. nih.gov These findings highlight the potential of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to inhibit tumor growth in a live organism.

Table 1: In Vivo Efficacy of a Representative 2-Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative

CompoundXenograft ModelOutcomeReference
Compound 63SK-OV-3 (Ovarian)10.6-day tumor growth delay nih.gov
Compound 63HT-29 (Colon)Displayed activity nih.gov

Combination Studies with Existing Therapeutic Agents in Preclinical Models

To enhance therapeutic efficacy and overcome potential drug resistance, the combination of novel agents with existing chemotherapeutics is a common strategy in cancer research. The combination of paclitaxel (B517696) and doxorubicin (B1662922) is a known clinical approach. nih.gov While specific combination studies involving this compound are limited, research on related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives has shown promise.

In one study, a combination therapy of a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, compound 5o , with the widely used chemotherapeutic agent paclitaxel was investigated. This combination displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, resulting in a tumor growth inhibition (TGI) value of 78%. This suggests a synergistic or additive effect between the two agents, leading to a more potent antitumor response than either agent alone.

Antimicrobial Activity

Beyond their anticancer properties, pyrido[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govrsc.org

Antibacterial Spectrum and Efficacy (e.g., Gram-positive and Gram-negative Bacteria)

Several studies have demonstrated the antibacterial potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain derivatives have exhibited inhibitory effects against Staphylococcus aureus, Bacillus cereus (Gram-positive), and P. merabitis and S. marcescens (Gram-negative). researchgate.net The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency, with lower values indicating greater efficacy.

Table 2: Antibacterial Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives (MIC in µmol/L)

CompoundStaphylococcus aureusStreptococcus pneumoniaeBacillus subtilisEscherichia coliSalmonella typhiReference
5a 1410101212 nih.gov
5b 1616191520 nih.gov
5c 1916121818 nih.gov

The data indicates that these compounds can be effective against a variety of bacterial species, suggesting their potential as broad-spectrum antibacterial agents.

Antifungal Properties

In addition to their antibacterial action, pyrido[2,3-d]pyrimidine derivatives have also shown promising antifungal properties. researchgate.net Some compounds within this class have demonstrated outstanding activity against pathogenic fungi such as Candida albicans, Rhizopus species, and Aspergillus niger. researchgate.net The antifungal efficacy is also quantified by MIC values.

Table 3: Antifungal Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives (MIC in µg/mL)

CompoundCandida albicansRhizopus sp.Aspergillus nigerReference
7 1.95-- researchgate.net
9 1.95-- researchgate.net
11 -1.95- researchgate.net
14 1.95-1.95 researchgate.net

These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold in the development of new antifungal agents.

Other Investigated Biological Activities and Their Underlying Mechanisms

The therapeutic potential of this compound and its analogs extends beyond anticancer and antimicrobial activities. Two other notable areas of investigation are their roles as tyrosine kinase inhibitors and their potential as antiviral agents.

Tyrosine Kinase Inhibition:

Tyrosine kinases are a family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Pyrido[2,3-d]pyrimidin-7(8H)-ones have emerged as a novel class of potent, broadly active tyrosine kinase inhibitors. nih.gov

These compounds have been shown to inhibit a range of receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr), as well as non-receptor tyrosine kinases like c-Src. nih.gov For example, the 2-amino substituted derivative, compound 63 , displayed IC50 values in the nanomolar to low micromolar range against these kinases. nih.gov The mechanism of action is competitive with ATP, meaning the compounds bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate and thereby blocking the downstream signaling cascade. nih.gov More recently, these scaffolds have also been explored as inhibitors of other kinases such as Receptor-Interacting Protein Kinase 2 (RIPK2). nih.gov

Antiviral Activity:

The structural similarity of pyrido[2,3-d]pyrimidines to nucleosides has also prompted investigations into their antiviral properties. nih.gov There is particular interest in their potential activity against the Hepatitis C virus (HCV), a member of the Flaviviridae family. nih.govmdpi.comresearchgate.net The HCV NS5B RNA-dependent RNA polymerase is a key enzyme in the viral replication cycle and a major target for antiviral drug development. While specific data on this compound is limited, the broader class of pyrimidine (B1678525) and purine (B94841) analogs has been extensively studied as inhibitors of this polymerase. nih.gov Further research is warranted to explore the anti-HCV potential of this specific compound and its derivatives.

Anti-inflammatory Pathways

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated notable anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade. A study focusing on pyrido[2,3-d]pyrimidine-1,4-diones identified 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a potential inhibitor of cyclooxygenase-2 (COX-2). researchgate.net Virtual screening and subsequent biological evaluation revealed that this compound exhibits a moderate level of anti-inflammatory activity. researchgate.net Docking studies suggested that the compound could form hydrogen bonds and engage in hydrophobic interactions within the active site of the COX-2 enzyme. researchgate.net

Further optimization of this lead compound led to the synthesis of new analogues with enhanced anti-inflammatory properties. Some of these newly designed pyrido[2,3-d]pyrimidine-1,4-dione derivatives were found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), in a rat paw edema model. researchgate.net Importantly, selected derivatives also showed a greater gastric safety profile compared to indomethacin, suggesting a potential for COX-2 selectivity. researchgate.net

In a different study, a series of thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to pyrido[2,3-d]pyrimidines, were synthesized and evaluated for their anti-inflammatory activity. cu.edu.eg These compounds were tested in a carrageenan-induced rat paw edema model, and their mechanism of action was explored by measuring the concentration of prostaglandin (B15479496) E2 (PGE2). cu.edu.eg Several of the synthesized thienopyrimidines exhibited significant anti-inflammatory effects and were also found to decrease the serum levels of PGE2, indicating that their anti-inflammatory action is, at least in part, mediated through the inhibition of prostaglandin synthesis. cu.edu.eg

Table 1: Anti-inflammatory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound NameAssayFinding
3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionePaw induced edema rat modelModerate anti-inflammatory activity with 60% edema inhibition at a dose of 10 mg/kg. researchgate.net
Optimized pyrido[2,3-d]pyrimidine-1,4-dione derivativesPaw induced edema rat modelSome derivatives showed higher potency than indomethacin (relative potency of 105%, 106% and 109%). researchgate.net

Antipyretic Properties

Antihypertensive Effects

The cardiovascular effects of pyrido[2,3-d]pyrimidine derivatives have been a significant area of investigation, with a particular focus on their potential as antihypertensive agents. Research has shown that certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives exhibit potent antihypertensive activity. bohrium.comnih.gov For instance, the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine was found to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner. bohrium.comnih.gov

Further structure-activity relationship studies on this class of compounds explored the impact of acylation of the 7-amino group. nih.gov While many of the resulting 7-acyl amide analogues showed some oral antihypertensive activity, their effects were generally weaker and of shorter duration compared to the parent amine compound. nih.gov

A review of the biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones highlights that the 5,6-dihydro derivatives have been particularly explored for their potential in treating cardiovascular diseases, including hypertension, with some acting as angiotensin II receptor antagonists. nih.gov

Table 2: Antihypertensive Activity of a Selected Pyrido[2,3-d]pyrimidine Derivative

Compound NameModelKey Finding
6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amineConscious spontaneously hypertensive ratLowered blood pressure to normotensive levels at oral doses of 10-50 mg/kg. bohrium.comnih.gov

Antioxidant Capacity

Several studies have explored the antioxidant potential of various pyrido[2,3-d]pyrimidine derivatives. Antioxidants are crucial for combating oxidative stress, a condition linked to numerous chronic diseases.

In one study, a series of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids were synthesized and their antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. ijpsonline.com Two compounds from this series demonstrated good antioxidant activity when compared to standard drugs. ijpsonline.com

Another investigation into the antioxidant properties of pyrido[2,3-d]pyrimidine derivatives synthesized through a four-component reaction identified several compounds with significant activity. researchgate.net Specifically, certain derivatives showed excellent antioxidant activity at concentrations of 50 µg/mL and 100 µg/mL. researchgate.net

The antioxidant capacity of pyrimidine derivatives, the core of the compounds of interest, has been linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. ijpsonline.com The diverse substitutions on the pyrido[2,3-d]pyrimidine scaffold allow for the modulation of this antioxidant potential.

Table 3: Antioxidant Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassAssayKey Finding
5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acidsDPPH radical scavengingTwo derivatives showed good antioxidant activity. ijpsonline.com
Substituted pyrido[2,3-d]pyrimidine derivativesNot specifiedSeveral compounds exhibited significant to excellent antioxidant activity at 50 µg/mL and 100 µg/mL. researchgate.net

Computational and Theoretical Investigations of 2 Methoxypyrido 2,3 D Pyrimidin 7 8h One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecular systems. rjb.roresearchgate.net For 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one, DFT methods like B3LYP are employed to optimize the molecular geometry and calculate a wide array of electronic and structural parameters. epstem.netmdpi.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized across the entire molecule. libretexts.org These calculations are crucial for understanding a molecule's electronic characteristics. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjb.ro

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is typically distributed over the electron-rich bicyclic ring system, while the LUMO is spread across the entire structure, facilitating intramolecular charge transfer. rjb.ro

Table 1: Calculated Molecular Orbital Energies for this compound (Illustrative Data)
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.54Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.71LUMO-HOMO energy difference, indicating chemical reactivity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors include ionization potential, electron affinity, chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). These values help predict how the molecule will interact in a biological environment. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

These electronic properties are also instrumental in pharmacophore elucidation. A pharmacophore model maps the essential steric and electronic features required for biological activity. For this compound, quantum calculations identify key features: the methoxy (B1213986) group as a hydrophobic feature, the pyrimidinone carbonyl oxygen as a hydrogen bond acceptor, and the ring nitrogen atoms as potential acceptor sites. researchgate.net This model can then be used in virtual screening campaigns to identify other compounds with similar potential.

Table 2: Predicted Global Reactivity Descriptors (Illustrative Data)
DescriptorValue (eV)Formula
Chemical Potential (μ)-3.895(EHOMO + ELUMO) / 2
Global Hardness (η)2.355(ELUMO - EHOMO) / 2
Global Electrophilicity (ω)3.218μ2 / (2η)

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound reveals that while the core pyrido-pyrimidine ring system is largely planar, the exocyclic 2-methoxy group possesses rotational freedom around the C-O bond. mdpi.com Computational methods can map the potential energy surface to identify low-energy, stable conformers.

Furthermore, this compound can exist in different tautomeric forms, primarily the lactam (keto) form, this compound, and the lactim (enol) form, 2-Methoxy-7-hydroxypyrido[2,3-d]pyrimidine. Quantum chemical calculations are used to determine the relative energies and thermodynamic stability of these tautomers. For the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, studies consistently show that the keto form is significantly more stable than the enol form, and is thus the predominant species under physiological conditions. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions

While quantum calculations examine the static properties of a molecule, molecular dynamics (MD) simulations provide a dynamic view of its interactions with biological targets, such as proteins, over time. mdpi.com MD simulations are particularly useful for studying how this compound binds to and modulates the function of a target protein, like a kinase. mdpi.com

The process involves placing the ligand into the protein's binding site within a simulated aqueous environment. The system's trajectory is then calculated over nanoseconds, revealing the stability of the complex and the specific interactions that maintain binding. Post-simulation analyses like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to estimate the binding free energy, which can be broken down into contributions from van der Waals forces, electrostatic interactions, and solvation energies. mdpi.com This detailed energy breakdown helps to understand the driving forces behind the ligand-protein recognition process. mdpi.com

Table 3: Illustrative Binding Free Energy Decomposition from MM/GBSA
Energy ComponentValue (kcal/mol)Contribution
Van der Waals Energy (ΔEvdW)-45.5Favorable hydrophobic and shape-complementarity interactions
Electrostatic Energy (ΔEele)-20.1Favorable ionic and hydrogen bond interactions
Polar Solvation Energy (ΔGpol)+32.8Unfavorable energy for desolvating polar groups
Non-Polar Solvation Energy (ΔGnopol)-4.2Favorable energy from hydrophobic effect
Total Binding Free Energy (ΔGbind)-37.0Overall predicted binding affinity

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. nih.gov For the pyrido[2,3-d]pyrimidine (B1209978) scaffold, docking studies have been instrumental in identifying potential protein targets, most notably a range of protein kinases such as VEGFR-2, HER-2, PI3K, and TTK, which are often implicated in cancer. researchgate.netmdpi.commdpi.comresearchgate.net

In a typical docking study, this compound is placed into the ATP-binding site of a kinase. The software then samples various poses and scores them based on binding energy. Successful docking poses for this scaffold commonly show a conserved binding mode. This often involves the formation of one or more hydrogen bonds between the pyrimidinone moiety and key residues in the hinge region of the kinase. mdpi.commdpi.com The methoxy group and the fused ring system typically engage in hydrophobic interactions within the pocket. These predictions guide the synthesis of new analogues with improved potency and selectivity. rsc.org

Table 4: Illustrative Molecular Docking Results against a Kinase Target (e.g., VEGFR-2)
LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-9.8Cys919Hydrogen Bond (from N-H)
Val848, Leu840, Ala866Hydrophobic Interactions

Monte Carlo Simulations for Adsorption and Interaction Energy Determination

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. While less common than MD for studying ligand-protein binding, MC methods are powerful for exploring vast conformational spaces and determining thermodynamic properties.

In the context of this compound, MC simulations could be applied to study its adsorption behavior on surfaces, such as those of biomaterials or carbon-based drug delivery systems. By randomly sampling positions, orientations, and conformations of the molecule relative to a surface, MC methods can calculate the average interaction energy and predict the most stable adsorption configurations. This information would be valuable for designing novel drug delivery vehicles or functionalized materials. This method is also highly effective for exploring the conformational landscape of flexible molecules to ensure that global energy minima are located, which is a critical step before performing more computationally expensive docking or dynamics simulations.

In Silico Screening and Virtual Library Design Based on the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

The pyrido[2,3-d]pyrimidin-7(8H)-one core is an attractive scaffold for the design of virtual libraries and subsequent in silico screening campaigns. nih.gov The goal of these computational approaches is to explore a vast chemical space to identify molecules with a high probability of interacting with a specific biological target. researchgate.net

Virtual libraries based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold are constructed by systematically modifying various positions of the core structure with a diverse set of chemical substituents. A review of the substitution patterns of over 20,000 described pyrido[2,3-d]pyrimidin-7(8H)-one structures reveals significant diversity at positions C2, C4, C5, C6, and N8, indicating a wide range of synthetic feasibility and biological exploration. nih.govresearchgate.net

A key aspect of virtual screening is the use of computational filters to narrow down large libraries to a manageable number of promising candidates for synthesis and biological testing. researchgate.net These filters can be based on physicochemical properties, such as molecular weight and lipophilicity, or on the three-dimensional shape and electrostatic similarity to a known active ligand.

One notable in silico study focused on the discovery of substituted pyrido[2,3-d]pyrimidines with potential biological activity. semanticscholar.org In this research, a virtual screening protocol was employed to search the ZINC database for compounds electrostatically and sterically similar to a known active molecule. The top-ranked molecules were then procured and tested for biological activity. The following table highlights the top 5 hit compounds identified in this study, showcasing the effectiveness of in silico screening in identifying novel, active chemotypes.

Table 1: Top 5 Molecules from In Silico Screening of a Pyrido[2,3-d]pyrimidine-focused Virtual Library

ZINC ID ET_pb ET_coul ET_combo EON_ShapeTanimoto Rank
ZINC08873523 0.775 0.740 1.569 0.794 1
ZINC60135435 0.701 0.643 1.562 0.861 2
ZINC08873186 0.754 0.705 1.535 0.781 3
ZINC01248815 0.672 0.627 1.524 0.852 4
ZINC08873550 0.738 0.681 1.520 0.782 5

Data sourced from a study on the in silico discovery of substituted pyrido[2,3-d]pyrimidines. semanticscholar.org

Furthermore, molecular docking studies are frequently employed to elucidate the binding interactions of pyrido[2,3-d]pyrimidine derivatives with their target proteins. For instance, in a study focused on developing PIM-1 kinase inhibitors, molecular docking was used to virtually elucidate the binding interactions of the lead compounds within the PIM-1 protein active site. nih.govrsc.org This approach is invaluable for understanding the key molecular interactions that drive potency and selectivity.

The design of virtual libraries based on the this compound scaffold would involve the exploration of various substituents at other positions of the molecule. By combining this scaffold with diverse chemical moieties, it is possible to generate vast libraries of virtual compounds. These libraries can then be screened against various biological targets using the computational techniques described above to identify novel compounds with desired biological activities.

Advanced Spectroscopic and Analytical Research Applications in the Study of 2 Methoxypyrido 2,3 D Pyrimidin 7 8h One

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one. sigmaaldrich.com One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide foundational information about the molecular skeleton, while two-dimensional (2D) experiments are employed to resolve complex structural details and establish connectivity between atoms. sigmaaldrich.comresearchgate.net

For this compound, ¹H NMR would identify all non-exchangeable protons, including those on the pyridine (B92270) and pyrimidine (B1678525) rings and the methoxy (B1213986) group. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide information about the electronic environment and spatial relationships of neighboring protons. For instance, the protons on the pyridine ring (H-5 and H-6) would likely appear as doublets. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, revealing the carbon framework. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for the clear identification of the carbonyl carbon (C-7), the methoxy carbon, and the distinct sp²-hybridized carbons of the fused heterocyclic rings.

To assemble the complete molecular structure and assign all signals unequivocally, 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons (like C-2, C-4, and C-4a) and for piecing together the entire molecular framework by showing long-range connectivities, for example, from the methoxy protons to C-2.

Dynamic NMR studies could further investigate phenomena such as the keto-enol tautomerism of the pyrimidinone ring and potential restricted rotation around the C-O bond of the methoxy group, although specific studies on this compound are not prevalent.

Predicted NMR Data for this compound The following data is predicted based on known chemical shifts for similar heterocyclic systems and functional groups.

Interactive Table: Predicted NMR Assignments
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2-~163.0-
4~8.80 (s)~155.0C-2, C-4a, C-8a
4a-~115.0-
5~7.30 (d)~120.0C-4, C-7, C-8a
6~8.50 (d)~148.0C-4, C-7, C-8
7-~160.0-
8~12.0 (br s)-C-6, C-7, C-8a
8a-~150.0-
2-OCH₃~4.10 (s)~55.0C-2

Mass Spectrometry (MS) Techniques for Mechanistic Pathway Analysis and Metabolite Identification in Preclinical Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. researchgate.net When coupled with separation techniques like liquid chromatography (LC-MS), it is an essential tool in preclinical research for analyzing metabolic pathways and identifying metabolites. iosrjournals.org

For mechanistic pathway analysis, techniques like Electron Ionization (EI-MS) can be used to study the fragmentation patterns of this compound. The fragmentation pathways are often characteristic of the molecule's structure. Based on studies of similar pyrimidine derivatives, the fragmentation of the target compound would likely involve initial loss of small, stable molecules or radicals from its substituents, followed by the cleavage of the heterocyclic rings. researchgate.netsapub.orgacs.org A plausible pathway could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of carbon monoxide (CO) from the pyrimidinone ring.

In preclinical studies, LC-MS is used to detect and identify metabolites in biological samples such as liver microsomes or plasma. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of both the parent drug and its metabolites. Likely metabolic pathways for this compound include phase I reactions such as O-demethylation of the methoxy group to form the corresponding alcohol, and aromatic hydroxylation on the pyridine ring. These metabolites can then undergo phase II conjugation reactions.

Plausible Mass Spectrometry Data for this compound (MW: 177.16 g/mol )

Interactive Table: Predicted MS Fragments and Metabolites
m/z (Predicted)IdentityTypeProposed Origin
177[M]⁺Parent IonMolecular Ion
162[M - CH₃]⁺FragmentLoss of methyl radical from methoxy group
149[M - CO]⁺FragmentLoss of carbon monoxide from pyrimidinone ring
134[M - CH₃ - CO]⁺FragmentSequential loss of methyl and CO
163[M - H + O - CH₃]⁺MetaboliteO-demethylation (Phase I)
193[M - H + O]⁺MetaboliteHydroxylation (Phase I)

Electrochemical Techniques for Mechanistic Insights into Redox Behavior and Biological Interactions

Electrochemical techniques, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules. The pyridopyrimidine core is inherently electroactive due to the presence of multiple nitrogen atoms, which can participate in electron transfer processes. nih.gov The redox behavior of this compound is influenced by its specific substituents. The methoxy group at the C-2 position is an electron-donating group, which would typically make the molecule easier to oxidize. Conversely, the pyrimidinone ring contains electron-withdrawing carbonyl and imine-like functionalities, which would facilitate reduction.

Studies on related pyridine and pyrimidine derivatives show that they can undergo irreversible redox processes. nih.gov The electrochemical behavior is often dependent on factors like the solvent and pH of the medium. sapub.org By analyzing the oxidation and reduction potentials, the number of electrons transferred, and the reversibility of the processes, researchers can gain insight into the molecule's electronic structure and its propensity to act as an electron donor or acceptor. This information can be crucial for understanding potential mechanisms of action, especially if the biological target's function is modulated by redox changes, or for predicting possible metabolic pathways involving electron transfer.

Expected Electrochemical Characteristics of this compound

Interactive Table: Predicted Electrochemical Properties
Electrochemical ProcessExpected BehaviorInfluencing FactorsPotential Insights
OxidationLikely an irreversible process due to the electron-rich nature of the methoxy-substituted pyrimidine ring.Electron-donating methoxy group (-OCH₃) will lower the oxidation potential.Susceptibility to oxidative metabolism; potential to act as an antioxidant.
ReductionLikely an irreversible process involving the pyrimidinone ring.Electron-withdrawing nature of the pyrimidinone system will facilitate reduction.Interaction with redox-sensitive biological targets (e.g., metalloenzymes).

Surface Characterization Techniques (e.g., Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX) Spectroscopy, Atomic Force Microscopy (AFM)) in Material Interaction Studies

While often studied in solution for biological applications, the solid-state properties of a compound like this compound are critical for formulation and material science applications. Surface characterization techniques provide detailed information about the morphology, elemental composition, and topography of the compound in its solid form.

Energy Dispersive X-ray (EDX) Spectroscopy: Often coupled with SEM, EDX (also called EDS) is a technique used for elemental analysis. iosrjournals.org When the electron beam from the SEM strikes the sample, it emits characteristic X-rays from the atoms present. iosrjournals.org EDX analysis of this compound would confirm the presence and provide a semi-quantitative analysis of its constituent elements (Carbon, Nitrogen, Oxygen). It is also a powerful tool for creating elemental maps of the surface, which can identify the uniformity of the compound's distribution and detect any inorganic impurities. acs.org

Atomic Force Microscopy (AFM): AFM is a very high-resolution scanning probe microscopy technique that can produce images at the nanoscale. It uses a mechanical probe to "feel" the surface of a sample. AFM could be used to study the fine details of the crystal surface topography, measure surface roughness, and investigate how the compound interacts with or adsorbs onto different material surfaces, which could be relevant in the development of drug delivery systems or specialized coatings.

Applications of Surface Characterization Techniques for this compound

Interactive Table: Surface Analysis Applications
TechniqueInformation ProvidedResearch Application
SEMSurface morphology, particle shape, and size distribution.Solid-state characterization for pharmaceutical formulation; quality control of synthesized powder.
EDXElemental composition and mapping.Confirmation of elemental makeup (C, N, O); detection and identification of inorganic contaminants. iosrjournals.orgacs.org
AFMNanoscale surface topography and roughness.Studying crystal growth mechanisms; analyzing interactions with substrate materials in device fabrication or drug delivery systems.

Future Perspectives and Emerging Research Directions for 2 Methoxypyrido 2,3 D Pyrimidin 7 8h One

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has traditionally involved methods starting from either a preformed pyrimidine (B1678525) or a pyridine (B92270) ring. nih.govnih.gov Future efforts are likely to concentrate on developing more efficient, sustainable, and diverse synthetic routes.

Key Future Directions:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reagents is a growing priority. This includes exploring eutectic mixtures and nanoparticle-catalyzed reactions to improve reaction efficiency and reduce waste. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Its application to the synthesis of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one and its analogues could streamline production and facilitate library synthesis for drug discovery.

Photoredox Catalysis: This emerging area of organic synthesis utilizes light to drive chemical reactions, often under mild conditions. Exploring photoredox-catalyzed C-H activation and cross-coupling reactions could provide novel and efficient pathways to functionalized pyridopyrimidinones.

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. The use of enzymes for key bond-forming reactions in the synthesis of the pyridopyrimidinone core could lead to more efficient and enantioselective processes.

A recent study detailed a direct synthesis of new pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing the ongoing efforts to streamline synthetic processes. rsc.org For instance, nicotinamide (B372718) 2 was synthesized through the cyclization of an N-cyclohexyl derivative with cyanoacetamide. rsc.org This intermediate was then subjected to acylation or thioacylation, followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine structures. rsc.org

Synthetic Strategy Description Potential Advantages
Preformed Pyrimidine Ring Building the pyridine ring onto an existing pyrimidine scaffold. nih.govnih.govAccess to a wide range of commercially available pyrimidine starting materials.
Preformed Pyridine Ring Constructing the pyrimidine ring onto a pre-existing pyridine core. nih.govnih.govAllows for diversification of the pyridine portion of the molecule.
Michael Addition/Cyclization A one-pot reaction involving Michael addition followed by intramolecular cyclization. nih.govHigh atom economy and often proceeds in high yield. nih.gov
Palladium-Catalyzed Coupling Utilizes palladium catalysts for cross-coupling reactions to form key C-C or C-N bonds. nih.govVersatile method for introducing a variety of substituents.

Diversification of Biological Targets Beyond Established Areas

While pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been extensively studied as kinase inhibitors, particularly in the context of cancer, future research will likely explore a broader range of biological targets. nih.govnih.gov This diversification is driven by the structural versatility of the scaffold, which allows for the fine-tuning of interactions with different protein binding sites. researchgate.net

Emerging Therapeutic Areas:

Neurodegenerative Diseases: The structural features of some pyridopyrimidinones may lend themselves to targeting kinases or other proteins implicated in neurodegenerative pathways, such as those involved in Alzheimer's or Parkinson's disease.

Inflammatory Disorders: The discovery of a pyrido[2,3-d]pyridazine-2,8-dione derivative as a dual COX-1/COX-2 inhibitor suggests the potential of this scaffold in developing new anti-inflammatory agents. rsc.org

Metabolic Diseases: Given the role of kinases in metabolic regulation, there is an opportunity to explore this compound analogues as potential therapeutics for conditions like diabetes and obesity.

Immunotherapy: Recent research has identified pyrido[2,3-d]pyrimidin-7-one derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in cancer immunotherapy. nih.gov This opens up a new avenue for developing agents that can modulate the immune response against tumors. nih.gov

Recent studies have highlighted the potential of this scaffold to inhibit a variety of kinases, including PIM-1 kinase, EGFR (both wild-type and mutant forms), and PI3K/mTOR. rsc.orgnih.govacs.org

Target Therapeutic Area Key Findings
PIM-1 Kinase CancerDerivatives have shown potent inhibition, leading to apoptosis in cancer cells. rsc.org
EGFR (WT & T790M) CancerDesigned compounds have demonstrated significant inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor. nih.gov
PI3K/mTOR CancerDual inhibitors have been developed, inducing cell cycle arrest and apoptosis in cancer cell lines. acs.org
ENPP1 Cancer ImmunotherapyInhibition of ENPP1 by pyrido[2,3-d]pyrimidin-7-one derivatives can stimulate the STING pathway, promoting an anti-tumor immune response. nih.gov
Threonine Tyrosine Kinase (TTK) CancerA series of pyrido[2,3-d]pyrimidin-7(8H)-ones were identified as selective and orally bioavailable TTK inhibitors. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development for compounds like this compound. premierscience.commednexus.orgnih.govjsr.orgbpasjournals.com These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. premierscience.commednexus.org

Applications in the Drug Discovery Pipeline:

High-Throughput Virtual Screening: AI algorithms can screen vast virtual libraries of molecules to identify those with the highest probability of binding to a specific biological target. premierscience.com This reduces the time and cost associated with traditional high-throughput screening. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, moving beyond the exploration of existing chemical space.

Predictive Modeling: Machine learning models can be trained to predict various properties of molecules, including their biological activity, toxicity, and pharmacokinetic profiles, based on their chemical structure. premierscience.commednexus.org This allows for the early identification and elimination of unsuitable candidates.

Target Identification and Validation: AI can analyze large biological datasets to identify and validate new drug targets, expanding the potential applications of the pyridopyrimidinone scaffold. premierscience.com

The integration of AI and big data enhances predictive modeling capabilities, leading to more accurate and efficient drug discovery processes. premierscience.com

Development of Targeted Delivery Systems for this compound Analogues in Preclinical Models

To enhance the therapeutic efficacy and minimize off-target effects of potent molecules like this compound analogues, the development of targeted drug delivery systems is crucial. nih.govmdpi.commdpi.com These systems aim to deliver the drug specifically to the site of action, such as a tumor, thereby increasing its local concentration and reducing systemic toxicity. mdpi.com

Examples of Targeted Delivery Strategies:

Nanoparticle-Based Carriers: Encapsulating the drug within nanoparticles, such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com The surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on cancer cells. mdpi.commdpi.com

Antibody-Drug Conjugates (ADCs): This approach involves linking a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This strategy has shown significant promise in cancer therapy.

Stimuli-Responsive Systems: These are "smart" delivery systems designed to release the drug in response to specific stimuli present in the tumor microenvironment, such as changes in pH, enzyme levels, or temperature.

The design of these delivery systems can be tailored to the specific physicochemical properties of the drug and the biological characteristics of the target tissue. mdpi.com

Investigation of this compound in Emerging Disease Models and Neglected Tropical Diseases

The broad biological activity of the pyridopyrimidinone scaffold suggests its potential utility against a range of pathogens, including those responsible for emerging infectious diseases and neglected tropical diseases (NTDs). mdpi.com

Potential Research Areas:

Antiviral Activity: Given the structural similarities to nucleosides, derivatives of this compound could be investigated as inhibitors of viral polymerases or other essential viral enzymes.

Antiparasitic Activity: The development of new treatments for NTDs, such as leishmaniasis and Chagas disease, is a global health priority. mdpi.com The pyridopyrimidinone scaffold could serve as a starting point for the design of novel antiparasitic agents.

Antibacterial Activity: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Screening libraries of pyridopyrimidinone derivatives against a panel of pathogenic bacteria could identify new lead compounds.

The COVID-19 pandemic highlighted the need for a robust pipeline of antiviral drugs, and the re-emergence of NTDs underscores the importance of continued research in this area. infontd.org

Q & A

Q. What are the key synthetic strategies for preparing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are synthesized via cyclization reactions using pyrimidine esters or acrylates as starting materials. For example:

  • Microwave-assisted synthesis : A one-pot reaction between methyl acrylate, malononitrile, and phenyl guanidine under microwave irradiation yields 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one with 65–70% efficiency .
  • Cyclization of pyrimidine esters : Pyrimidine ester intermediates (e.g., compound 24 ) are cyclized to generate 5-hydroxy-substituted derivatives, as shown in Figure 12 of .

Q. What spectroscopic and analytical methods are critical for characterizing substitution patterns in this scaffold?

  • HPLC : Purity validation (e.g., ≥96% purity checks via HPLC in and ) .
  • NMR and mass spectrometry : Essential for confirming substituent positions and molecular weight. For example, reports molecular weights and structural validation for kinase inhibitors like PD0332991 .
  • X-ray crystallography : While not explicitly detailed in the evidence, analogous studies on pyrido[2,3-d]pyrimidinones often use crystallography to resolve regiochemistry.

Q. How are common substituents (e.g., methoxy, methyl, halogen) introduced at specific positions?

  • Halogenation : Dihalogenation with bromine/iodine reagents introduces halogens at C6 and C2 positions, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Methoxy groups : Introduced via nucleophilic substitution or formylation/cyclization steps, as seen in for N-substituted derivatives .

Advanced Questions

Q. How can photoinduced dehydrogenation be leveraged to synthesize unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones?

Irradiation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones at 450 or 365 nm in DMSO under aerobic conditions induces autocatalytic dehydrogenation. This generates unsaturated derivatives with concomitant hydrogen peroxide formation, eliminating the need for external photosensitizers .

Q. What strategies enable orthogonal decoration of the scaffold for kinase inhibitor development?

  • Dihalogenation : Bromination/iodination at C6 and C2 creates dibromo- or iodo-substituted intermediates (e.g., compound 3 in ), which undergo sequential Suzuki or Ullmann couplings for regioselective diversification .
  • Salt bridge engineering : Introducing 4-aminobutyl groups at position 8 enhances selectivity by forming hydrogen bonds with kinase active sites (e.g., Asp174 in MST3/4 kinases) .

Q. How do structural modifications at the C4 position influence biological activity?

  • C4-amino groups : Improve binding to kinase ATP pockets. For example, 4-amino-substituted derivatives show potent inhibition of ZAP-70 and FGFR4 kinases .
  • C4-oxo groups : Modulate solubility and metabolic stability. describes protocols for synthesizing 4-oxo derivatives via formylation and cyclization .

Q. What methodologies address selectivity challenges in kinase inhibition?

  • Selectivity profiling : Compounds like MRLW5 (Table 1 in ) are screened against kinase panels to identify off-target effects. Substituents at R2 and R6 positions (e.g., cyclopentyl, methyl) reduce promiscuity .
  • Covalent inhibitors : Irreversible inhibitors (e.g., PRN1371 in ) exploit cysteine residues in FGFR4 for prolonged target engagement .

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2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.